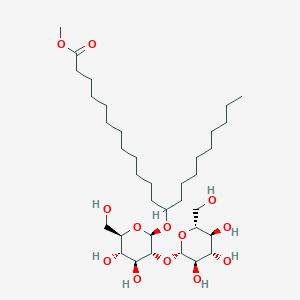
1-Eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine O-42:0 in which the alkyl and the acyl groups specified at positions 1 and 2 are eicosyl and docosanoyl respectively. It is a phosphatidylcholine O-42:0 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a docosanoic acid.
Wissenschaftliche Forschungsanwendungen
Structure and Properties
- Structural Analysis and Thermotropic Properties : The ether-linked phosphatidylcholines like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine (EDPC) have distinct structural properties. Studies using differential scanning calorimetry and X-ray diffraction have revealed insights into their thermotropic behavior and bilayer membrane structures. For instance, EDPC exhibits a specific endothermic transition and forms an interdigitated, triple-chain bilayer gel phase, providing important insights into its structural properties in different phases (Mattai, Witzke, Bittman, & Shipley, 1987).
Lipid Mixtures and Phase Behavior
- Phase Behavior in Lipid Mixtures : The behavior of lipid mixtures containing compounds like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine in bilayers and monolayers has been studied using techniques like differential scanning calorimetry and epifluorescence microscopy. These studies provide valuable information on the phase separation and domain formation in mixed phospholipid monolayers, essential for understanding membrane dynamics and function (Dumaual, Jenski, & Stillwell, 2000).
Membrane Interaction Studies
- Membrane Interactions and Properties : In-depth studies using techniques like neutron diffraction and small-angle X-ray scattering have been conducted to understand the interactions of specific phospholipids, including 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine, with other lipids in bilayer structures. These studies are crucial for unraveling how these phospholipids influence membrane dimensions, molecular order, and hydration, which are vital for cellular functions and biochemical processes (Binder & Gawrisch, 2001).
Analytical Techniques and Synthesis
- Analytical and Synthesis Approaches : Research has also focused on the synthesis and analysis of phospholipids like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine. Techniques such as high-performance liquid chromatography and fast atom bombardment mass spectrometry have been utilized for isolating and characterizing these phospholipids, contributing significantly to our understanding of their chemical properties and potential applications (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Cellular Interactions and Functions
- Cellular Targets and Functions : Research has been conducted to identify the cellular targets and understand the functional role of compounds like 1-eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine in biological systems. These studies provide insights into how such phospholipids interact with cellular components, influencing various biological processes and signaling pathways (Potier et al., 2011).
Eigenschaften
Produktname |
1-Eicosyl-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C50H102NO7P |
Molekulargewicht |
860.3 g/mol |
IUPAC-Name |
[(2R)-2-docosanoyloxy-3-icosoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C50H102NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-27-29-31-33-35-37-39-41-43-50(52)58-49(48-57-59(53,54)56-46-44-51(3,4)5)47-55-45-42-40-38-36-34-32-30-28-25-23-21-19-17-15-13-11-9-7-2/h49H,6-48H2,1-5H3/t49-/m1/s1 |
InChI-Schlüssel |
BJUWREINODTBMO-ANFMRNGASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COCCCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



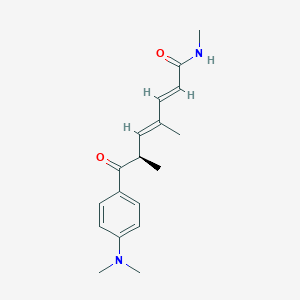

![N-[(Z)-2-benzoyl-1-methylvinyl]acetamide](/img/structure/B1263673.png)
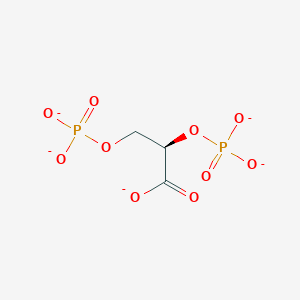



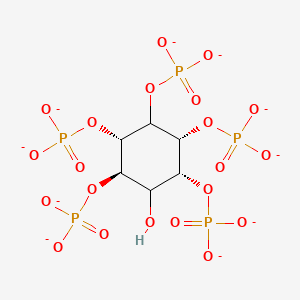

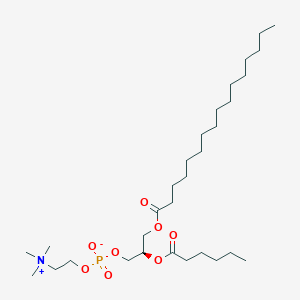

![10,13-dimethyl-17-phenyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1263690.png)

